molecular formula C30H29FN6O6S2 B2978447 ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 393806-88-7

ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2978447
CAS No.: 393806-88-7
M. Wt: 652.72
InChI Key: LTZWSYCOVBWQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a cyclohepta[b]thiophene core fused with a thiophene ring, substituted at the 3-position with an ethyl carboxylate group. The molecule is further functionalized with a 1,2,4-triazole ring bearing a 3-fluorobenzamido methyl group and a 4-nitrophenyl substituent, connected via a thioacetamido linker .

Properties

IUPAC Name

ethyl 2-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN6O6S2/c1-2-43-29(40)26-22-9-4-3-5-10-23(22)45-28(26)33-25(38)17-44-30-35-34-24(16-32-27(39)18-7-6-8-19(31)15-18)36(30)20-11-13-21(14-12-20)37(41)42/h6-8,11-15H,2-5,9-10,16-17H2,1H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZWSYCOVBWQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate represents a complex molecular structure with potential biological activities. This article explores its biological activity by reviewing various studies and synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound is characterized by a unique arrangement of functional groups, including a triazole ring , fluorobenzamide , and cycloheptathiophene moieties. These structural features are believed to contribute to its biological properties.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC₁₆H₁₈F₃N₅O₃S
Molecular Weight317.36 g/mol
Key Functional GroupsTriazole, Benzamide, Thiophene
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research into related compounds has demonstrated significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole exhibit a range of biological activities including antiviral , antitumor , and immunostimulating effects . The presence of the triazole ring in our compound suggests potential for similar activities .

Anti-inflammatory Effects

The compound's structure shares similarities with known anti-inflammatory agents. A study on a related compound, EFB-1 , indicated that it inhibits superoxide anion release from neutrophils, which is crucial in inflammatory responses. The mechanism involves the modulation of cAMP levels and protein kinase activity . This suggests that the target compound may also exhibit anti-inflammatory properties through similar pathways.

Study 1: EFB-1 and Neutrophil Activation

In a trauma-hemorrhagic shock model, EFB-1 was shown to significantly reduce markers of organ dysfunction by inhibiting neutrophil activation. This effect was linked to decreased myeloperoxidase activity in various organs . Given the structural similarities with our target compound, it is plausible that similar mechanisms could be at play.

Study 2: Triazole Derivatives in Cancer Therapy

A study investigating various triazole derivatives found that they possess notable antitumor activity. The mechanism was attributed to their ability to induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells . This raises the possibility that our target compound could be evaluated for anticancer properties.

Comparison with Similar Compounds

Ethyl 2-(4-Nitrobenzamido)-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophene-3-Carboxylate

  • Structure : Shares the cyclohepta[b]thiophene core and ethyl carboxylate group but lacks the triazole-thioacetamido side chain. Instead, it has a direct 4-nitrobenzamido substituent at position 2 .
  • Synthesis : Prepared via direct acylation of the cyclohepta[b]thiophene precursor, bypassing the multi-step triazole incorporation required for the target compound.
  • Properties : Simpler structure leads to higher solubility in polar aprotic solvents (e.g., DMF) compared to the target compound, which has bulkier substituents.

Ethyl 2-[[2-[(5-Amino-1H-1,2,4-Triazol-3-yl)Sulfanyl]Acetyl]Amino]-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophene-3-Carboxylate

  • Structure: Features a 5-amino-1,2,4-triazole linked via a thioacetamido group but lacks the 3-fluorobenzamido and 4-nitrophenyl moieties .

Substituted 1,2,4-Triazole Derivatives

N'-Substituted 2-((5-(Thiophen-2-ylmethyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetohydrazides

  • Structure : Contains a thiophene-methyl-substituted triazole and thioacetamido linker but lacks the cyclohepta[b]thiophene core .
  • Applications : Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), suggesting the triazole-thioacetamido motif is critical for bioactivity.

4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-Triazole-3-Thiol Derivatives

  • Structure : Integrates a chlorophenyl and pyrrole substituent on the triazole, differing from the fluorobenzamido and nitrophenyl groups in the target compound .

Tetrahydrobenzo[b]Thiophene Analogs

Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate

  • Structure: A six-membered benzo[b]thiophene analog with an amino group at position 2 .
  • Synthesis: Prepared via Gewald reaction using cyclohexanone, sulfur, and ethyl cyanoacetate, a method adaptable to the cyclohepta[b]thiophene series with modifications .
  • Yield : Typical yields for Gewald reactions range from 60–80%, higher than the 22% reported for a related cyclohepta[b]thiophene derivative in .

Key Data and Comparative Analysis

Property Target Compound Analog 1 Analog 2
Core Structure Cyclohepta[b]thiophene Cyclohepta[b]thiophene Cyclohepta[b]thiophene
Key Substituents 3-Fluorobenzamido, 4-nitrophenyl, triazole-thioacetamido 4-Nitrobenzamido 5-Amino-triazole-thioacetamido
Molecular Weight ~650 g/mol (estimated) 428.4 g/mol 435.5 g/mol
Solubility Low in water; moderate in DMSO/DMF Moderate in DMSO High in DMSO
Synthetic Complexity High (multi-step: triazole formation, thioacetylation, acylation) Moderate (direct acylation) High (triazole functionalization)

Research Implications

The target compound’s structural complexity and electron-deficient substituents position it as a candidate for targeted drug design , particularly in modulating kinase or protease activity. Its comparison with simpler analogs highlights:

  • Synthetic Challenges : Multi-step synthesis (e.g., triazole ring formation in ) may limit scalability, necessitating optimization of reaction conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.